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Compound of Interest

Compound Name: fau protein

Cat. No.: B1176721

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals using FAU protein
antibodies in various applications.

Frequently Asked Questions (FAQS)

Q1: What is the FAU protein?

Al: FAU is a fusion protein composed of the Finkel-Biskis-Reilly murine sarcoma virus (FBR-

MuSV) ubiquitously expressed (FAU) protein, which is a ubiquitin-like protein (FUBI), and the

40S ribosomal protein S30 (RPS30).[1][2] It is involved in ribosome biogenesis and has been

implicated in the regulation of apoptosis.[3][4] The fusion protein is processed to release FUBI
and RPS30.[2]

Q2: What are the key applications for FAU antibodies?

A2: FAU antibodies are commonly validated for use in Western Blotting (WB),
Immunohistochemistry (IHC), Immunofluorescence (IF), and ELISA.[5][6][7] Validation for
Immunoprecipitation (IP) and Flow Cytometry may require more specific optimization.

Q3: What is the expected molecular weight of FAU in a Western Blot?

A3: The FAU fusion protein has a predicted molecular weight of approximately 14 kDa.
However, an additional band at around 17 kDa has also been observed, which may represent a
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post-translationally modified form of the protein.[8]
Q4: Where is the FAU protein localized within the cell?

A4: FAU protein is ubiquitously expressed with a primary cytoplasmic localization.[9] It has
also been observed in the nucleoli and the endoplasmic reticulum.[10]

Antibody Information

Below is a summary of commercially available FAU antibodies and their validated applications.

) o Recommended
Antibody ID Hostl/lsotype Applications o
Dilution
WB: 1:500-1:1000,
13581-1-AP ) WB, IHC, IF/ICC,
) Rabbit / 1gG IHC: 1:300-1:1200,
(Proteintech) ELISA

IF/ICC: 1:200-1:800[5]

AV54604 (Sigma-

) Rabbit / Polyclonal WB 1 pg/mL

Aldrich)

HPA043943 (Sigma- _ IHC: 1:50-1:200, IF:
] Rabbit / Polyclonal IHC, IF

Aldrich) 0.25-2 pg/mL[6]

Western Blot (WB) Validation and Troubleshooting
Detailed Experimental Protocol for Western Blot

e Sample Preparation:

o Lyse cells or tissues in RIPA buffer or a compatible lysis buffer supplemented with
protease inhibitors.

o Determine protein concentration using a BCA or Bradford assay.

o Mix 20-30 pg of total protein with 4X Laemmli sample buffer and heat at 95°C for 5
minutes.

o SDS-PAGE:
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o Load samples onto a 12-15% polyacrylamide gel.

o Run the gel at 100-120V until the dye front reaches the bottom.

e Protein Transfer:

o Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes or
using a semi-dry transfer system.

o Confirm transfer efficiency by Ponceau S staining.
e Blocking:

o Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1%

Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
e Primary Antibody Incubation:

o Incubate the membrane with the FAU primary antibody at the recommended dilution (e.g.,
1:500-1:1000) in blocking buffer overnight at 4°C with gentle agitation.

e Washing:
o Wash the membrane three times for 10 minutes each with TBST.
e Secondary Antibody Incubation:

o Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-
rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.

o Detection:
o Wash the membrane three times for 10 minutes each with TBST.

o Incubate the membrane with a chemiluminescent substrate (ECL) and capture the signal
using an imaging system.

Troubleshooting Guide for Western Blot
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Issue

Possible Cause

Recommendation

No Signal or Weak Signal

Insufficient protein loaded.

Increase the amount of protein
loaded to 30-50 pug.

Low primary antibody
concentration.

Increase the primary antibody
concentration or incubation
time (overnight at 4°C).[11]

Inefficient protein transfer.

Verify transfer with Ponceau S
staining and optimize transfer

time and voltage.[12]

Inactive secondary antibody or

substrate.

Use fresh reagents and ensure

compatibility.

High Background

Insufficient blocking.

Increase blocking time to 2
hours at room temperature or
use a different blocking agent
(e.g., 5% BSA).[13]

Primary antibody concentration

too high.

Decrease the primary antibody

concentration.[11]

Inadequate washing.

Increase the number and
duration of washes with TBST.
[12]

Non-specific Bands

Primary antibody cross-

reactivity.

Use an affinity-purified
antibody. Consider performing

a peptide competition assay.

Protein degradation.

Use fresh samples and add
protease inhibitors to the lysis
buffer.[12]

Splice variants or post-

translational modifications.

Consult literature for known

isoforms of FAU.

Experimental Workflow for Western Blot Validation
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Western Blot experimental workflow.

Immunohistochemistry (IHC) Validation and
Troubleshooting
Detailed Experimental Protocol for IHC

o Deparaffinization and Rehydration:
o Immerse slides in xylene (2 x 10 min).[14]
o Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 5 min each).[14]
o Rinse with distilled water.

¢ Antigen Retrieval:

o Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM sodium
citrate buffer (pH 6.0) and heating in a microwave or water bath at 95-100°C for 10-20
minutes.[15]

o Allow slides to cool to room temperature.
» Peroxidase Blocking:

o Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block
endogenous peroxidase activity.[16]

o Rinse with PBS.
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» Blocking:

o Block with 10% normal goat serum in PBS for 30-60 minutes at room temperature.[17]

e Primary Antibody Incubation:

o Incubate with FAU primary antibody at the recommended dilution (e.g., 1:50-1:200) in a
humidified chamber overnight at 4°C.[6]

e Washing:

o Wash slides three times with PBS for 5 minutes each.

e Secondary Antibody Incubation:

o Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
[15]

o Detection:

[e]

Wash slides with PBS.

[e]

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.

o

Develop with a DAB substrate solution until the desired stain intensity is reached.

Wash with distilled water.

[¢]

o Counterstaining and Mounting:
o Counterstain with hematoxylin.
o Dehydrate through graded ethanol and clear in xylene.

o Mount with a permanent mounting medium.

Troubleshooting Guide for IHC

© 2025 BenchChem. All rights reserved. 6/16 Tech Support


https://www.cellsignal.com/learn-and-support/troubleshooting/ihc-troubleshooting-guide
https://www.sigmaaldrich.com/HK/zh/product/sigma/hpa059015
http://www.immunohistochemistry.us/IHC-protocol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Troubleshooting & Optimization

Check Availability & Pricing

Issue

Possible Cause

Recommendation

No Staining or Weak Staining

Inadequate antigen retrieval.

Optimize HIER conditions
(time, temperature, pH of
buffer).[18]

Primary antibody concentration

too low.

Increase antibody
concentration or incubation
time.[18]

Inactive primary antibody.

Use a fresh aliquot of the
antibody and ensure proper

storage.[18]

High Background

Non-specific binding of primary

antibody.

Decrease primary antibody
concentration. Ensure

adequate blocking.[19]

Endogenous peroxidase

activity.

Ensure the peroxidase

blocking step is effective.[16]

Over-development with DAB.

Reduce the DAB incubation

time.

Non-specific Staining

Cross-reactivity of the

secondary antibody.

Use a secondary antibody that
has been pre-adsorbed
against the species of the

sample tissue.[19]

Tissue drying out during

staining.

Keep slides in a humidified
chamber and do not allow
them to dry.[18]

Logical Flow for IHC Troubleshooting
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IHC troubleshooting decision tree.

Immunoprecipitation (IP) Validation and

Troubleshooting
Detailed Experimental Protocol for IP

e Cell Lysis:

o Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) with protease
inhibitors.[20]

o Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

8/16 Tech Support
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o Collect the supernatant containing the protein lysate.

Pre-clearing (Optional but Recommended):

o Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C to
reduce non-specific binding.[21]

o Centrifuge and collect the pre-cleared supernatant.

Immunoprecipitation:
o Add 2-5 ug of FAU primary antibody to the pre-cleared lysate.[10]

o Incubate overnight at 4°C with gentle rotation.

Immune Complex Capture:

o Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C.
[10]

Washing:
o Pellet the beads by centrifugation and discard the supernatant.
o Wash the beads 3-5 times with ice-cold lysis buffer.[20]

Elution:

o Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer and heating at
95°C for 5 minutes.

o Pellet the beads and collect the supernatant for Western Blot analysis.

Troubleshooting Guide for IP
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Issue

Possible Cause

Recommendation

No or Low Yield of Target

Protein

Antibody not suitable for IP.

Use an antibody that is
validated for IP. Polyclonal

antibodies often work well.[22]

Low protein expression.

Increase the amount of starting

cell lysate.

Inefficient antibody-bead
binding.

Ensure the correct type of
beads (Protein A or G) is used

for the antibody isotype.

High Background

Non-specific binding to beads.

Pre-clear the lysate with beads
before adding the primary
antibody.[21]

Insufficient washing.

Increase the number of
washes and the stringency of

the wash buffer.

Antibody concentration too
high.

Titrate the antibody to find the

optimal concentration.

Co-elution of Antibody Heavy
and Light Chains

Antibody chains obscure the

target protein band.

Use a light-chain specific
secondary antibody for the
subsequent Western Blot.[21]

Flow Cytometry Validation and Troubleshooting
Detailed Experimental Protocol for Intracellular Flow

Cytometry

e Cell Preparation:

o Prepare a single-cell suspension from your sample.

» Surface Staining (Optional):

o If also staining for surface markers, perform this step before fixation and permeabilization.
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o Fixation:

o Fix cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room
temperature.[23]

o Wash cells with PBS.
e Permeabilization:

o Permeabilize cells with a permeabilization buffer (e.g., PBS with 0.1% saponin or Triton X-
100) for 15 minutes.[24]

e Intracellular Staining:

o Incubate cells with the FAU primary antibody (or a directly conjugated antibody) in
permeabilization buffer for 30-60 minutes at 4°C in the dark.[24]

e Washing:
o Wash cells twice with permeabilization buffer.
e Secondary Antibody Staining (if using an unconjugated primary):

o Incubate with a fluorescently labeled secondary antibody in permeabilization buffer for 30
minutes at 4°C in the dark.[23]

o Wash cells twice with permeabilization buffer.
o Data Acquisition:

o Resuspend cells in flow cytometry staining buffer and acquire data on a flow cytometer.

Troubleshooting Guide for Flow Cytometry
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Issue

Possible Cause

Recommendation

No or Weak Signal

Ineffective permeabilization.

Optimize the permeabilization
reagent and incubation time.
[25]

Low target expression.

Use a positive control cell line

known to express FAU.

Incorrect fluorochrome/laser

combination.

Ensure the laser and filters are
appropriate for the chosen

fluorochrome.

High Background

Non-specific antibody binding.

Include an isotype control to
assess non-specific binding.

Block Fc receptors.

Insufficient washing.

Increase the number of wash

steps.

Poor Cell Viability

Harsh

fixation/permeabilization.

Use a gentler fixation method

or reduce incubation times.

Signaling Pathways Involving FAU
FAU and Apoptosis Signaling Pathway

FAU is implicated in the regulation of apoptosis, potentially through its interaction with Bcl-G, a

pro-apoptotic member of the Bcl-2 family.[3][4] Ectopic expression of FAU can increase basal

apoptosis.[3]
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FAU's role in the apoptosis pathway.

FAU and Ribosome Biogenesis Pathway

The FAU protein is initially synthesized as a fusion with the ribosomal protein S30. This fusion
protein is then cleaved to release the functional RPS30, which is incorporated into the 40S
ribosomal subunit, a critical step in ribosome maturation.[26][27]
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FAU's involvement in ribosome biogenesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: FAU Protein Antibody
Validation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1176721#fau-protein-antibody-validation-for-specific-
applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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